molecular formula C18H22ClNO2 B6328237 N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride CAS No. 1948241-07-3

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride

Cat. No.: B6328237
CAS No.: 1948241-07-3
M. Wt: 319.8 g/mol
InChI Key: AWFWRCLCLFQZCV-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride” is a derivative of phenylalanine . Phenylalanine is an amino acid that is widely used in pharmaceuticals and foods . This compound is commonly used as a reactant for the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, aspartame, a related compound, is produced through a combination of enzymatic and chemical reactions . A convenient synthesis of amino acid methyl esters has been described in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” is likely similar to that of L-Phenylalanine methyl ester hydrochloride . The latter has a linear formula of C6H5CH2CH(NH2)COOCH3 · HCl and a molecular weight of 215.68 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely complex and specific to the context in which they are used. For instance, L-Phenylalanine Benzyl Ester Hydrochloride is a commonly used reactant for the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely similar to those of L-Phenylalanine methyl ester hydrochloride . The latter is a white powder or crystal with a melting point of 158-162 °C .

Mechanism of Action

Target of Action

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is a derivative of L-Phenylalanine . L-Phenylalanine is an essential amino acid and a precursor to the amino acid tyrosine. Like tyrosine, it is involved in the synthesis of neurotransmitters in the brain such as dopamine and norepinephrine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with L-Phenylalanine and its derivatives.

Mode of Action

These interactions could lead to changes in the synthesis and release of neurotransmitters, potentially affecting mood and cognitive function .

Biochemical Pathways

L-Phenylalanine is involved in several biochemical pathways in the body. It is a precursor to tyrosine, which is then used to synthesize the neurotransmitters dopamine, norepinephrine, and epinephrine . Therefore, this compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

L-Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver . The impact of these properties on the bioavailability of this compound would need to be studied further.

Result of Action

Given its structural similarity to l-phenylalanine, it may have similar effects, such as influencing the synthesis and release of certain neurotransmitters .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes. For example, the compound’s stability could be affected by high temperatures or extreme pH conditions .

Properties

IUPAC Name

methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWRCLCLFQZCV-LMOVPXPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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